molecular formula C16H14Cl2N2O3S B2852967 (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide CAS No. 478041-75-7

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide

Cat. No. B2852967
CAS RN: 478041-75-7
M. Wt: 385.26
InChI Key: AUDAYVKZYBKSPG-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, referred to as 2,4-DCPH, is a hydrazide that is formed from the reaction of 2,4-dichlorophenol and 4-methylbenzenesulfonylprop-2-enehydrazide. 2,4-DCPH is a valuable compound for use in a variety of scientific research applications, as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds using derivatives similar to (2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide. For example, research conducted by Wöhrle et al. (1993) demonstrates the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines starting from dichlorobenzenedicarboxylic acid derivatives (Wöhrle et al., 1993). This highlights the potential of dichlorophenyl derivatives in the development of complex organic compounds with possible applications in materials science and dye synthesis.

Potential Antimicrobial Agents

Research on similar compounds has revealed promising antimicrobial properties. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from acetohydrazide and investigated their lipase and α-glucosidase inhibition, showing significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015). This suggests that derivatives of this compound could be explored for their antimicrobial properties and potential applications in pharmaceutical research.

Anticancer and Apoptosis-Inducing Properties

Compounds structurally related to this compound have been investigated for their anticancer effects. For example, Gul et al. (2018) studied new dibenzenesulfonamides for their anticancer effects by inducing apoptosis and autophagy pathways, as well as their carbonic anhydrase inhibitory effects on human carbonic anhydrase isoenzymes (Gul et al., 2018). This indicates the potential for this compound derivatives in cancer research, specifically in the development of new anticancer agents targeting apoptosis and autophagy pathways.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAYVKZYBKSPG-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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